Sdz-nvi-085 - 104195-17-7

Sdz-nvi-085

Catalog Number: EVT-282477
CAS Number: 104195-17-7
Molecular Formula: C15H21NO2S
Molecular Weight: 279.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SDZ-NVI-085, also known as Naphtoxazine, is an α1 adrenergic receptor agonist potentially for the treatment of cognitive disorders and major depressive disorder. SDZ-NVI-085 behaves as a competitive antagonist of 5-hydroxytryptamine. SDZ-NVI-085 shifted 5-HT concentration-effect curves to the right, in a concentration-dependent manner, and Schild regression gave a pA2 estimate of 8.0.
Source and Classification

SDZ-NVI-085 was developed by the pharmaceutical company Sandoz, which is part of the Novartis Group. It is classified under the following categories:

  • Chemical Class: Adrenoceptor agonists
  • Mechanism of Action: Alpha-1 adrenoceptor agonism and 5-HT2A serotonin receptor antagonism
  • Therapeutic Use: Potential treatment for sleep-related breathing disorders and excessive daytime drowsiness.
Synthesis Analysis

The synthesis of SDZ-NVI-085 involves several key steps, often utilizing standard organic chemistry techniques. While specific proprietary methods may not be publicly available, general synthetic approaches include:

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds.
  2. Reactions: Key reactions may include:
    • Alkylation: Introducing alkyl groups to modify the aromatic structure.
    • Amination: Incorporating amine functionalities to enhance receptor binding.
  3. Purification: The final product is purified through crystallization or chromatography to ensure high purity levels suitable for pharmacological testing.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of SDZ-NVI-085 can be represented by its chemical formula C19H24N2C_{19}H_{24}N_2 and its molecular weight of approximately 296.41 g/mol.

Structural Features

  • Core Structure: The compound features a substituted phenyl ring, which is essential for its interaction with adrenoceptors.
  • Functional Groups: It contains amine groups that facilitate binding to serotonin receptors.

The three-dimensional conformation plays a crucial role in its biological activity, influencing how well it fits into receptor sites.

Chemical Reactions Analysis

SDZ-NVI-085 participates in several chemical reactions, particularly those involving receptor interactions. Key reactions include:

  1. Binding Affinity Studies: Interaction with alpha-1 adrenoceptors and 5-HT2A receptors can be analyzed through radiolabeled ligand binding assays.
  2. Functional Assays: In vitro studies assess the compound's ability to stimulate or inhibit receptor activity, providing insights into its pharmacodynamics.

These reactions are essential for understanding the therapeutic potential of SDZ-NVI-085 in clinical settings.

Mechanism of Action

The mechanism of action for SDZ-NVI-085 involves:

  1. Alpha-1 Adrenoceptor Agonism: By activating alpha-1 adrenoceptors, the compound enhances sympathetic nervous system activity, which can lead to increased alertness and improved respiratory drive during sleep.
  2. 5-HT2A Receptor Antagonism: This action may counteract some side effects associated with increased serotonin levels, thus contributing to its efficacy in treating sleep disorders.

Studies suggest that this dual mechanism allows SDZ-NVI-085 to stabilize respiratory function while also addressing symptoms of excessive daytime drowsiness.

Physical and Chemical Properties Analysis

SDZ-NVI-085 exhibits several notable physical and chemical properties:

These properties are crucial for formulation development and storage considerations in pharmaceutical applications.

Applications

SDZ-NVI-085 has several promising applications in scientific research and clinical practice:

Pharmacological Profile and Receptor Interactions of SDZ NVI-085

SDZ NVI 085 (naphtoxazine), a chemically defined compound (C₁₅H₂₁NO₂S), represents a pharmacologically unique agent exhibiting dual receptor activity. Its core structure features a hexahydronaphthoxazine backbone with methoxy and methylthio substituents, contributing to its distinctive receptor interaction profile [6]. Preclinical research identifies this compound as a significant tool for probing adrenergic and serotonergic receptor dynamics.

Dual Activity as an α1A-Adrenoceptor Agonist and 5-HT2A Receptor Antagonist

SDZ NVI 085 demonstrates a functionally complex pharmacological profile, acting simultaneously as an α₁A-adrenoceptor agonist and a 5-HT₂A receptor antagonist. This dual activity was elucidated through isolated tissue experiments. In the rat isolated caudal artery precontracted with serotonin (5-HT, 1 μM), SDZ NVI 085 induced a concentration-dependent relaxation, yielding a pIC₅₀ value of 7.2 ± 0.1, indicating potent functional antagonism of serotonin-mediated contraction [2]. Crucially, this relaxing effect was specific to serotonin-induced tone, as the compound failed to relax arteries precontracted with vasopressin or the thromboxane mimetic U46619, underscoring its selective serotonergic antagonism rather than a generalized vasorelaxant effect [1] [2]. Receptor binding and functional studies confirmed that this antagonism specifically targets the 5-HT₂A receptor subtype. Schild regression analysis against 5-HT-induced contractions provided a pA₂ estimate of 8.0 (slope ≈ 1.0), characteristic of reversible competitive antagonism [2] [3]. Pharmacological resultant analysis further demonstrated a syntopic interaction between SDZ NVI 085 and the prototypical 5-HT₂ antagonist ketanserin, confirming shared binding at the 5-HT₂A receptor [1]. Concurrently, SDZ NVI 085 exhibits agonist properties at α₁-adrenoceptors, with pronounced selectivity for the α₁A-subtype, as evidenced by its contractile effects in tissues enriched with this subtype and its binding affinity profile [1] [6].

Table 1: Key Pharmacodynamic Parameters of SDZ NVI 085

ParameterValue/CharacterizationExperimental SystemSource
5-HT₂A Antagonism pIC₅₀7.2 ± 0.1Rat caudal artery (5-HT precontracted)Lachnit et al. [2]
5-HT₂A Antagonism pA₂8.0 (slope = 1.0)Schild analysis vs. 5-HTLachnit et al. [2]
5-HT₂A Binding InteractionSyntopic with KetanserinPharmacological resultant analysisLachnit et al. [1]
α₁A-AR SelectivityAffinity: α₁A >>> α₁BRat tissue binding/functional studiesEltze et al. [1]

Mechanisms of Competitive Antagonism on 5-Hydroxytryptamine-Induced Vascular Contractions

The 5-HT₂A receptor antagonism of SDZ NVI 085 is mechanistically defined as reversible and competitive. This characterization stems from its consistent ability to induce parallel rightward shifts in 5-HT concentration-effect curves across vascular tissues without suppressing the maximal contractile response – a hallmark of competitive antagonism [2] [4]. In rat aorta, a classic preparation expressing functional 5-HT₂A receptors, SDZ NVI 085 potently inhibited 5-HT-induced contractions, yielding a pKB value of 8.13 ± 0.08 [4]. This potency significantly exceeded that observed for its structurally related analogue SK&F 89748-A (pA₂ ≈ 6.0), highlighting SDZ NVI 085's exceptional affinity for the vascular 5-HT₂A receptor. The competitive nature was further solidified by Schild regression analysis in the rat caudal artery, yielding a linear plot with a slope not significantly different from unity (1.0), satisfying the criteria for simple competitive antagonism [2]. These findings collectively demonstrate that SDZ NVI 085 binds reversibly to the 5-HT₂A receptor at the same site as serotonin (the orthosteric site), preventing agonist binding and subsequent receptor activation and vasoconstriction. This property was considered potentially significant for its overall in vivo pharmacological effects, potentially modulating vascular responses and central serotonergic pathways [2].

Subtype-Selectivity in α1-Adrenoceptor Binding: α1A vs. α1B Subtype Discrimination

SDZ NVI 085 exhibits marked subtype selectivity within the α₁-adrenoceptor family, demonstrating a clear preference for the α₁A-subtype over the α₁B-subtype. This discrimination is a defining characteristic observed across diverse experimental paradigms. Early functional investigations in rat tissues revealed significantly different potencies: SDZ NVI 085 was substantially more potent in contracting the vas deferens (enriched in α₁A-ARs) compared to its effects in the spleen or aorta (tissues with significant α₁B-AR populations) [1] [6]. Binding studies using radiolabeled antagonists like [³H]prazosin provided quantitative evidence for this selectivity. SDZ NVI 085 displayed considerably higher affinity (lower Ki values) for the α₁A-subtype identified in tissues such as the rat cerebral cortex (specifically the prazosin-high affinity sites representing α₁A-ARs) and the vas deferens, compared to its affinity for the α₁B-subtype predominant in tissues like the rat liver or spleen [1] [5]. This binding selectivity profile (α₁A >>> α₁B) differentiated SDZ NVI 085 from non-selective α₁-agonists like phenylephrine and established it as a valuable pharmacological tool for dissecting α₁A-AR functions. The molecular basis for this selectivity is attributed to its specific chemical structure, particularly the naphthoxazine core and its substituents, allowing preferential interaction with the ligand-binding domain of the α₁A-adrenoceptor subtype [1] [5] [6].

Functional Correlates in Rat Tissues: Vas Deferens, Aorta, and Kidney

The subtype selectivity of SDZ NVI 085 translates into distinct tissue-specific functional responses in the rat, primarily mediated through α₁A-adrenoceptor activation:

  • Vas Deferens: SDZ NVI 085 acts as a potent contractile agonist in the rat vas deferens, a tissue with a high density of functional α₁A-adrenoceptors. Its potency (EC₅₀) in this tissue is significantly higher than in tissues dominated by α₁B-subtypes. This potent effect facilitates sympathetic nervous transmission and sperm ejection [1] [6].
  • Aorta: In the rat thoracic aorta, a tissue exhibiting a mixed or controversial α₁-adrenoceptor subtype population (historically associated with α₁D and α₁B subtypes), SDZ NVI 085 typically acts as a partial agonist or a much weaker full agonist compared to noradrenaline. Its maximal contractile effect is often lower, reflecting lower efficacy and/or lower receptor density for its preferred α₁A-subtype. Furthermore, its contractile response in rabbit aorta was notably resistant to inactivation by chloroethylclonidine (CEC), an alkylating agent selective for α₁B-adrenoceptors, contrasting with the CEC-sensitivity of noradrenaline-induced contraction in this tissue. This differential sensitivity provided early functional evidence for its α₁A-selectivity [1] [4] [5]. Additionally, as described in section 1.2, SDZ NVI 085 acts as a potent antagonist at 5-HT₂A receptors in this tissue [4].
  • Kidney: Studies investigating α₁-AR subtypes in renal vasculature and tubules indicated that SDZ NVI 085 preferentially activates α₁A-adrenoceptors. Its effects on renal blood flow and tubular function were consistent with the known localization of α₁A-subtypes in the rat kidney, differing from the response patterns elicited by α₁B-selective agents [1] [6].

Table 2: Functional Selectivity of SDZ NVI 085 in Rat Tissues

TissueDominant α₁-AR Subtype(s)SDZ NVI 085 Primary EffectPotency/Efficacy Relative to α₁B-TissuesKey Evidence
Vas Deferensα₁APotent Agonist (Contraction)Higher PotencyHigh sensitivity to low conc.; blocked by α₁A-antagonists [1] [6]
Thoracic Aortaα₁B / α₁DWeak Agonist / Partial AgonistLower Efficacy (Max Response)Lower max contraction vs. NA; CEC-resistant contraction [1] [4] [5]
Kidneyα₁AAgonist (Vasoconstriction)Higher PotencyPattern of vascular/tubular effects matches α₁A-activation [1] [6]
Liverα₁BWeak/No Agonist EffectLower Affinity/PotencyMinimal functional response; low binding affinity [1] [5]

Properties

CAS Number

104195-17-7

Product Name

Sdz-nvi-085

IUPAC Name

(4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzoxazine

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3/t12-,14-/m1/s1

InChI Key

SLMAGYSTRWJTMF-TZMCWYRMSA-N

SMILES

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC

Solubility

Soluble in DMSO

Synonyms

3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth(2,3-b)-1,4-oxazine
SDZ NVI 085
SDZ NVI-085
SDZ-NVI-085

Canonical SMILES

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC

Isomeric SMILES

CN1CCO[C@H]2[C@H]1CC3=C(C=CC(=C3C2)SC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.